molecular formula C18H16N4O B1674271 Furamidine CAS No. 73819-26-8

Furamidine

カタログ番号: B1674271
CAS番号: 73819-26-8
分子量: 304.3 g/mol
InChIキー: ZJHZBDRZEZEDGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of furamidine typically involves several key steps:

Industrial Production Methods: While the detailed industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.

化学反応の分析

Types of Reactions: Furamidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are less commonly reported.

    Reduction: It can be reduced to its corresponding amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the amidine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of this compound.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted amidine derivatives.

科学的研究の応用

Treatment of Myotonic Dystrophy Type 1

Mechanism of Action
Furamidine has been shown to effectively reduce CUG foci and rescue mis-splicing in DM1 models. In studies involving DM1 HeLa cell models and HSA LR DM1 mouse models, this compound demonstrated the ability to bind to CTG- CAG repeat DNA with high affinity, leading to the up-regulation of muscleblind-like proteins (MBNL1 and MBNL2) and a reduction in ribonuclear foci .

Efficacy
In a comparative study with heptamidine, this compound was found to rescue more splicing events while exhibiting fewer off-target effects on gene expression. Specifically, this compound treatment resulted in a significant percentage of differentially expressed genes returning to wild-type levels . The following table summarizes the key findings related to this compound's efficacy in DM1:

TreatmentTotal Events RescuedOver-Rescue EventsMis-Rescue EventsDifferentially Expressed Genes Rescued
This compound74611153 (21%)
Heptamidine621618587 (6%)

Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens, including Trypanosoma species, Pneumocystis carinii, and Cryptosporidium parvum. The compound's mechanism is believed to involve binding to the minor groove of DNA at AT-rich sites, inhibiting DNA-dependent enzymes or directly interfering with transcription and replication processes .

Case Study: Anti-Mycobacterial Effect
Recent research indicated that this compound triggers autophagy through the Ca²⁺/pAMPK/SIRT1/FOXO3a pathway, significantly reducing mycobacterial load in THP-1 cells . This finding highlights its potential as an anti-mycobacterial agent.

Combination Therapies

This compound has been evaluated in combination with other drugs, such as erythromycin. In one study, the combination treatment resulted in a synergistic effect on mis-splicing rescue, demonstrating higher efficacy than either drug alone. The average percent rescue for all events was approximately 68% when combining both treatments .

Structure-Activity Relationship Studies

Research into the structural modifications of this compound has led to the development of new analogs with enhanced activity. These studies utilize methods such as Stille coupling reactions to explore how changes in structure affect biological activity against protozoan infections and other diseases .

生物活性

Furamidine, a synthetic compound initially developed for its antiprotozoal properties, has garnered attention for its diverse biological activities, particularly in the context of treating diseases such as African trypanosomiasis and myotonic dystrophy type 1 (DM1). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various models, and recent research findings.

This compound exhibits a complex mechanism of action that varies depending on the target organism and biological context.

  • Antitrypanosomal Activity : this compound (DB75) is known to inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness. Its activity is linked to its ability to accumulate within the parasite, where it disrupts vital cellular processes. Studies indicate that this compound's uptake is mediated by specific transporters, with IC50 values in submicromolar ranges against both wild-type and mutant strains of the parasite .
  • Impact on Gene Expression : In models of DM1, this compound has been shown to reduce levels of toxic RNA and rescue mis-splicing events associated with the disease. It appears to bind to expanded CUG repeats, inhibiting transcription and disrupting the binding of muscleblind-like proteins (MBNL) to these repeats .

Antitrypanosomal Studies

This compound has demonstrated significant efficacy in both in vitro and in vivo studies against T. brucei. The following table summarizes key findings from various studies:

Study ReferenceModelDoseEfficacyNotes
In vitro T. bruceiSubmicromolarHighBetter than DB820
In vivo T. b. rhodesiense5 mg/kg x 4 days25% cure rateModifications increased efficacy
High-throughput screeningN/APotent against T. b. bruceiNew analogs showed enhanced activity

Myotonic Dystrophy Type 1 Studies

In DM1 models, this compound's ability to rescue mis-splicing was evaluated through various assays:

  • Cell Line Studies : this compound treatment in HeLa cells showed a reduction in CUG foci and restored splicing patterns, although higher concentrations sometimes exacerbated mis-splicing .
  • Animal Models : In HSA LR mice, this compound significantly reduced transgene levels and rescued multiple splicing events over a seven-day treatment period .

Case Studies

Recent research has explored this compound's effects through detailed case studies:

  • Study on DM1 : A study by Jenquin et al. (2018) highlighted this compound's potential in restoring normal splicing patterns in DM1 myoblasts derived from patients with extensive CUG repeat expansions. The study concluded that this compound could significantly reduce nuclear foci associated with mis-splicing while maintaining low toxicity levels .
  • Comparative Efficacy : In comparative studies with other pentamidine analogs like heptamidine, this compound consistently outperformed in rescuing splicing events, suggesting its superior mechanism of action in targeting RNA mis-splicing .

特性

IUPAC Name

4-[5-(4-carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHZBDRZEZEDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224264
Record name Furamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73819-26-8
Record name 2,5-Bis(4-amidinophenyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73819-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073819268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GH1YF0RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furamidine
Reactant of Route 2
Furamidine
Reactant of Route 3
Furamidine
Reactant of Route 4
Furamidine
Reactant of Route 5
Reactant of Route 5
Furamidine
Reactant of Route 6
Reactant of Route 6
Furamidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。